

An In-depth Technical Guide to 8-Fluoro-2-methylquinolin-4-amine

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Compound of Interest

Compound Name: **8-Fluoro-2-methylquinolin-4-amine**

Cat. No.: **B1285063**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific CAS (Chemical Abstracts Service) number for **8-Fluoro-2-methylquinolin-4-amine** is not readily available in public databases. This guide focuses on the synthesis of this compound from its known precursor, 8-Fluoro-4-hydroxy-2-methylquinoline, and provides representative data based on closely related analogs.

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antifungal properties. [1][2][3] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity. This guide provides a technical overview of **8-Fluoro-2-methylquinolin-4-amine**, a compound of interest for drug discovery and development.

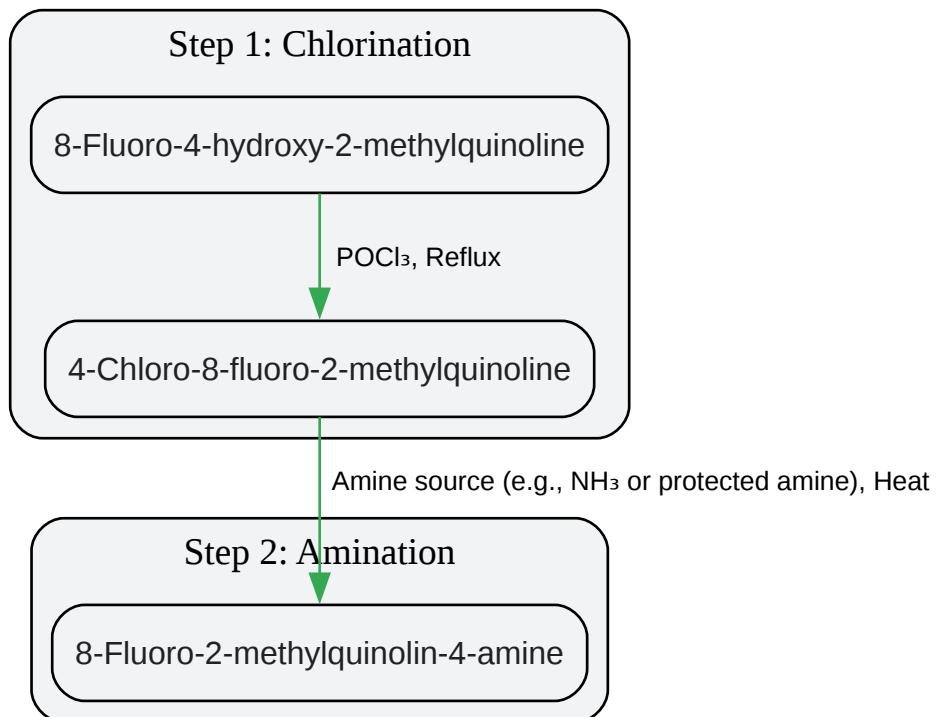
Physicochemical Properties of the Precursor

Quantitative data for the direct precursor, 8-Fluoro-4-hydroxy-2-methylquinoline, is summarized below.

Property	Value	Reference
CAS Number	5288-22-2	[4] [5] [6]
Molecular Formula	C ₁₀ H ₈ FNO	[4]
Molecular Weight	177.18 g/mol	[4]
Appearance	Solid	[6]
Purity	≥98%	[4]

Synthetic Pathway

The synthesis of **8-Fluoro-2-methylquinolin-4-amine** is proposed via a two-step process starting from 8-Fluoro-4-hydroxy-2-methylquinoline. The first step involves the conversion of the hydroxyl group to a chloro group, a common strategy for activating the 4-position of the quinoline ring for nucleophilic substitution. The subsequent amination reaction introduces the desired amine functionality.



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Proposed synthesis of **8-Fluoro-2-methylquinolin-4-amine**.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 4-aminoquinolines, which can be adapted for the synthesis of **8-Fluoro-2-methylquinolin-4-amine**.

Step 1: Synthesis of 4-Chloro-8-fluoro-2-methylquinoline (Hypothetical)

This procedure is based on the general conversion of 4-hydroxyquinolines to 4-chloroquinolines.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-Fluoro-4-hydroxy-2-methylquinoline (1 equivalent) in phosphorus oxychloride (POCl_3 , 5-10 equivalents).
- **Reaction Conditions:** Heat the mixture to reflux (approximately 105 °C) and maintain for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
- **Neutralization:** Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) to a pH of 7-8.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of **8-Fluoro-2-methylquinolin-4-amine** (Hypothetical)

This protocol is based on the amination of 4-chloroquinolines.

- **Reaction Setup:** In a sealed reaction vessel, dissolve 4-Chloro-8-fluoro-2-methylquinoline (1 equivalent) in a suitable solvent (e.g., ethanol, N-methyl-2-pyrrolidone, or neat amine).

- Reagents: Add an excess of the desired amine source. For the synthesis of the primary amine, a protected form of ammonia (e.g., benzophenone imine) followed by deprotection, or direct amination with ammonia in a sealed tube may be employed. For substituted amines, the corresponding primary or secondary amine is used.[7][8]
- Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C for several hours (4-24 hours), depending on the reactivity of the amine.[7][8] Monitor the reaction progress by TLC.
- Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.

Representative Data of 4-Aminoquinoline Analogs

As specific data for **8-Fluoro-2-methylquinolin-4-amine** is unavailable, the following tables present data for structurally similar 4-aminoquinoline derivatives to provide an indication of expected spectral and biological properties.

Table 1: Representative ^1H NMR Spectral Data for a 4-Aminoquinoline Derivative

Compound: N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine[7]

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
8.49–8.52	d	1H	Ar-H quinoline
7.94–7.95	d	1H	Ar-H quinoline
7.73–7.77	d	1H	Ar-H quinoline
7.32–7.37	dd	1H	Ar-H quinoline
6.38–6.41	d	1H	Ar-H quinoline
5.82	br s	1H	NH
3.27	br s	2H	NH ₂
3.09–3.15	m	4H	CH ₂

Table 2: Representative Cytotoxicity Data for a 4-Aminoquinoline Derivative

Compound: Butyl-(7-fluoro-quinolin-4-yl)-amine[7]

Cell Line	GI ₅₀ (μM)
MCF-7	8.22
MDA-MB468	>10.85

Potential Biological Activity and Applications

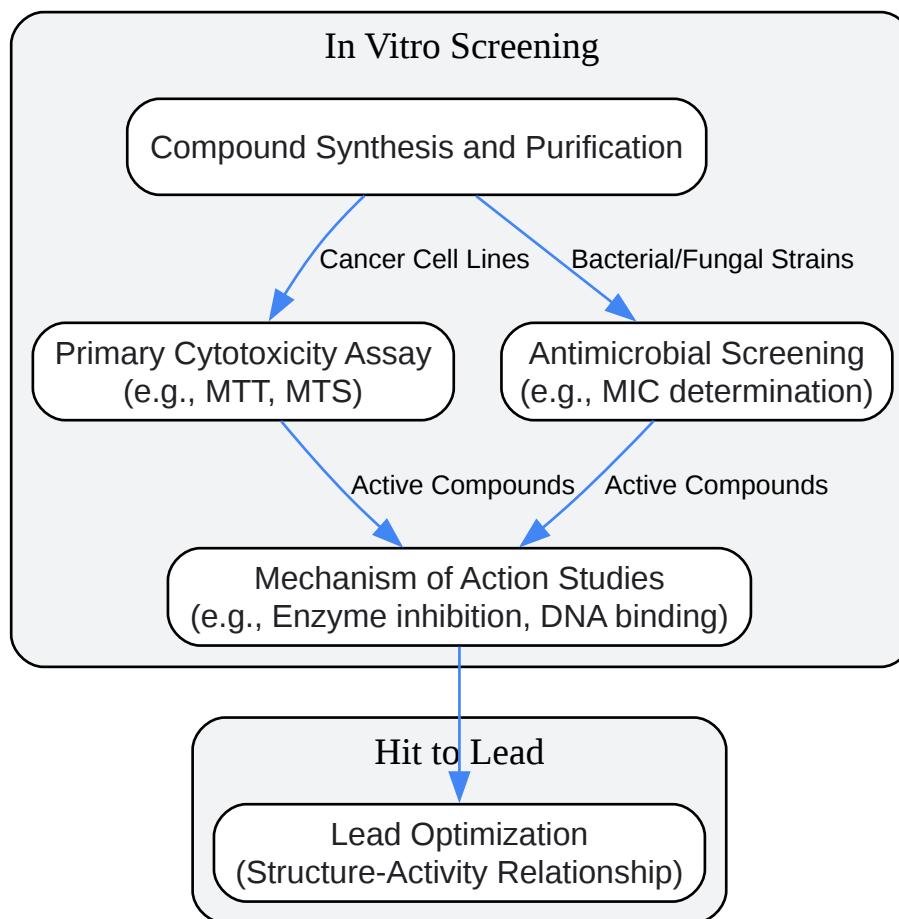
Quinoline derivatives are known to possess a broad range of biological activities. The introduction of a fluorine atom at the 8-position can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties.

- **Anticancer Activity:** Many 4-aminoquinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7] The data for Butyl-(7-fluoro-quinolin-4-yl)-amine suggests that fluorinated 4-aminoquinolines could be promising candidates for further development as anticancer agents.[7]

- Antimalarial Activity: The 4-aminoquinoline scaffold is the basis for several antimalarial drugs, including chloroquine. These compounds are thought to interfere with the detoxification of heme in the malaria parasite.[9]
- Antifungal Activity: Some fluorinated quinoline analogs have demonstrated good antifungal activity against various fungal strains.[1]

Logical Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like **8-Fluoro-2-methylquinolin-4-amine**.



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Workflow for biological evaluation.

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